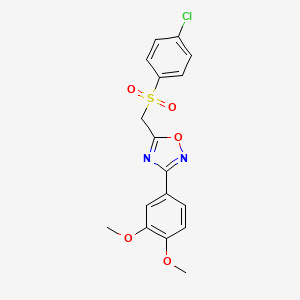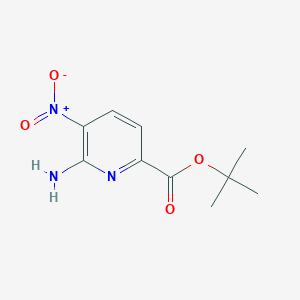
4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 926187-74-8 . It has a molecular weight of 289.74 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(cyclopropylcarbonyl)amino]-2-methoxybenzenesulfonyl chloride . The InChI code for this compound is 1S/C11H12ClNO4S/c1-17-9-6-8(13-11(14)7-2-3-7)4-5-10(9)18(12,15)16/h4-7H,2-3H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.505±0.06 g/cm3 . The predicted boiling point is 497.3±40.0 °C .Scientific Research Applications
Chemical Synthesis and Derivatives Formation
4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride serves as a versatile chemical intermediary in the synthesis of various chemical compounds. Its structural composition allows it to be a valuable precursor for the creation of sulfonamides, which are crucial in many chemical reactions. The compound's utility in forming sulfonamides highlights its importance in chemical synthesis, offering pathways to a wide range of biologically active compounds. For example, the study of sulfonamides and their derivatives reveals their extensive applications in drug development, illustrating the compound's foundational role in medicinal chemistry (R. K. Raheja & Carl R. Johnson, 2001).
Molecular and Spectroscopic Studies
Vibrational spectroscopic studies on related compounds, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, provide insights into the molecular structure and behavior of sulfonyl chloride derivatives. These studies, including HOMO, LUMO, NBO, and NLO analyses, offer a deep understanding of the electronic and structural dynamics of these molecules. The research into 4-Cyano-2-methoxybenzenesulfonyl Chloride underscores the scientific interest in sulfonyl chlorides for their potential in materials science and molecular engineering, particularly in non-linear optical materials and electronic devices (K. Nagarajan & V. Krishnakumar, 2018).
Cyclopropane Derivatives Synthesis
The synthesis of cyclopropane derivatives, such as 1-Methoxy-1-(phenylthio)cyclopropanes, demonstrates the broad utility of compounds involving cyclopropaneamido and methoxybenzene sulfonyl chloride groups in generating structurally unique molecules. These derivatives find applications in various fields, including pharmaceuticals and agrochemicals, due to their distinctive chemical properties. The process involving the Pummerer rearrangement underscores the versatility of sulfonyl chlorides in organic synthesis, enabling the construction of complex molecular architectures (M. Bhupathy & T. Cohen, 1987).
Advanced Material Development
Research into sulfonyl chloride derivatives extends into materials science, particularly in the development of novel materials with specific properties. For instance, studies on sulfonated reverse osmosis membranes for seawater desalination demonstrate the potential of sulfonyl chloride derivatives in creating high-performance materials for water purification. The innovative approach to membrane fabrication highlights the importance of sulfonyl chloride compounds in addressing critical environmental challenges (Yujian Yao et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-6-8(13-11(14)7-2-3-7)4-5-10(9)18(12,15)16/h4-7H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKDKDKAYPBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)
![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)
![3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733733.png)
![[2-(Benzotriazol-1-yl)-2-phenylethyl]-trimethylsilane](/img/structure/B2733734.png)
![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)
![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2733739.png)

![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)